molecular formula C28H42O7 B12706699 3beta-((2,6-Dideoxy-3-O-methyl-D-arabino-hexopyranosyl)oxy)-14beta,21-epoxy-2beta-hydroxypregn-5-en-19-al CAS No. 560-52-1

3beta-((2,6-Dideoxy-3-O-methyl-D-arabino-hexopyranosyl)oxy)-14beta,21-epoxy-2beta-hydroxypregn-5-en-19-al

Cat. No.: B12706699
CAS No.: 560-52-1
M. Wt: 490.6 g/mol
InChI Key: DGKMUONTFGAQQH-INYBEGEPSA-N
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Description

zinc distearate . This compound is a zinc salt of stearic acid, commonly used in various industrial applications. It is known for its hydrophobic properties and is often utilized as a lubricant, release agent, and anti-caking agent in different manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc distearate is typically synthesized through the reaction of zinc oxide with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

ZnO+2C17H35COOHZn(C17H35COO)2+H2O\text{ZnO} + 2 \text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{Zn(C}_{17}\text{H}_{35}\text{COO})_2 + \text{H}_2\text{O} ZnO+2C17​H35​COOH→Zn(C17​H35​COO)2​+H2​O

Industrial Production Methods: In industrial settings, zinc distearate is produced by heating a mixture of zinc oxide and stearic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of zinc distearate. The product is then purified and processed into the desired form, such as powder or granules .

Types of Reactions:

    Oxidation: Zinc distearate can undergo oxidation reactions, particularly when exposed to high temperatures or strong oxidizing agents.

    Reduction: Reduction reactions involving zinc distearate are less common but can occur under specific conditions.

    Substitution: Zinc distearate can participate in substitution reactions, where the stearate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Zinc distearate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of zinc distearate involves its interaction with various molecular targets and pathways. In industrial applications, it functions as a lubricant by reducing friction between surfaces. In biological systems, zinc distearate can interact with cell membranes and proteins, influencing their structure and function. The hydrophobic nature of zinc distearate allows it to form protective barriers and enhance the stability of formulations .

Comparison with Similar Compounds

    Calcium Stearate: Another metal stearate with similar properties but different metal ion.

    Magnesium Stearate: Commonly used in pharmaceuticals as a lubricant.

    Aluminum Stearate: Used as a thickening agent in various applications.

Comparison:

Properties

CAS No.

560-52-1

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

IUPAC Name

(1S,2R,7R,8S,10S,11S,14R,15R)-8-hydroxy-7-[(4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-methyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-4-ene-10-carbaldehyde

InChI

InChI=1S/C28H42O7/c1-16-25(31)23(32-3)13-24(34-16)35-22-12-18-4-5-20-19(27(18,15-29)14-21(22)30)7-9-26(2)17-6-10-28(20,26)33-11-8-17/h4,15-17,19-25,30-31H,5-14H2,1-3H3/t16-,17-,19+,20-,21+,22-,23-,24?,25-,26-,27-,28+/m1/s1

InChI Key

DGKMUONTFGAQQH-INYBEGEPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@@H]2O)C=O)CC[C@]5([C@]46CC[C@@H]5CCO6)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C=O)CCC5(C46CCC5CCO6)C)OC)O

Origin of Product

United States

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